Cas no 23473-69-0 (Benzene,1-(1,1-dimethylethyl)-3-(2-propen-1-yloxy)-)

Benzene,1-(1,1-dimethylethyl)-3-(2-propen-1-yloxy)- structure
23473-69-0 structure
Product Name:Benzene,1-(1,1-dimethylethyl)-3-(2-propen-1-yloxy)-
CAS No:23473-69-0
MF:C13H18O
MW:190.281424045563
CID:261212
PubChem ID:298398
Update Time:2025-04-19

Benzene,1-(1,1-dimethylethyl)-3-(2-propen-1-yloxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(1,1-dimethylethyl)-3-(2-propen-1-yloxy)-
    • 1-tert-butyl-3-prop-2-enoxybenzene
    • {3-[2-(2-methylpropyl)]phenyl} (2-propenyl) ether
    • 1-tert-butyl-3-(prop-2-en-1-yloxy)benzene
    • 3-t-Butyl-allyloxybenzol
    • 3-tert-Butylphenyl-allylether
    • allyl (3-tert-butylphenyl) ether
    • allyl {3-[2-(2-methylpropyl)]phenyl} ether
    • allyl m-tert-butylphenyl ether
    • Allyloxy-3-t-butylbenzol
    • NSC170453
    • A1-71418
    • 23473-69-0
    • 1-tert-Butyl-3-[(prop-2-en-1-yl)oxy]benzene
    • NSC-170453
    • InChI=1/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H
    • DTXSID60305366
    • Inchi: 1S/C13H18O/c1-5-9-14-12-8-6-7-11(10-12)13(2,3)4/h5-8,10H,1,9H2,2-4H3
    • InChI Key: USNFROAPFWYGOC-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1=CC=CC(=C1)C(C)(C)C

Computed Properties

  • Exact Mass: 190.13584
  • Monoisotopic Mass: 190.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 0.913
  • Boiling Point: 259.2°Cat760mmHg
  • Flash Point: 98.2°C
  • Refractive Index: 1.491
  • PSA: 9.23
  • LogP: 3.54890
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